molecular formula C9H12ClN3O2 B7927583 2-Chloro-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide

2-Chloro-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide

Cat. No.: B7927583
M. Wt: 229.66 g/mol
InChI Key: ULEFKYMYXRIBIJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide is a chloroacetamide derivative featuring a pyridazine ring substituted with a methoxy group at the 6-position and a methyl-acetamide side chain. Its molecular formula is C₉H₁₁ClN₃O₂, with an average molecular mass of approximately 228.66 g/mol (calculated from atomic weights).

Properties

IUPAC Name

2-chloro-N-[(6-methoxypyridazin-3-yl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-13(9(14)5-10)6-7-3-4-8(15-2)12-11-7/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEFKYMYXRIBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NN=C(C=C1)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide typically involves the reaction of 2-chloroacetamide with 6-methoxy-3-pyridazinylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The chloro group and the pyridazinylmethyl group are believed to play crucial roles in its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

Chlorine atoms in the pyridine derivative (C₉H₁₀Cl₂N₂O) increase molecular weight and may enhance stability but reduce bioavailability .

Heterocyclic Diversity: The thieno-pyrimidine system in ’s compound introduces a fused heterocyclic core, which is structurally distinct from pyridazine or pyridine derivatives. This complexity likely influences biological activity and synthetic accessibility . The tetrahydrothiophene-1,1-dioxide moiety in ’s compound adds a sulfone group, which may alter metabolic pathways compared to purely aromatic systems .

The discontinuation of the target compound may reflect unexplored efficacy or synthesis challenges .

Biological Activity

2-Chloro-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide (referred to as Compound A) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₃ClN₂O₂
  • Molecular Weight : 240.69 g/mol

The presence of a chloro group and a methoxy-pyridazin moiety suggests potential interactions with biological targets, particularly in the fields of oncology and neurology.

Anticancer Activity

Recent studies have indicated that Compound A exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The following table summarizes the findings from several studies:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)26.0Inhibition of cell proliferation
Hep-2 (Laryngeal Cancer)17.8Cell cycle arrest

These findings suggest that Compound A may inhibit cancer cell growth through mechanisms such as apoptosis and cell cycle regulation.

Neuroprotective Effects

In addition to its anticancer properties, Compound A has been investigated for neuroprotective effects. Studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.

The biological activity of Compound A is attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : It has been shown to bind with high affinity to certain receptors involved in cell signaling pathways related to growth and survival.
  • Enzyme Inhibition : Compound A inhibits enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways, thereby reducing inflammation and associated cellular damage.

Case Studies

Several case studies have illustrated the efficacy of Compound A in preclinical models:

  • Study on MCF7 Cells : In a controlled laboratory setting, Compound A was administered to MCF7 breast cancer cells. Results indicated a significant reduction in cell viability after 48 hours, supporting its potential use as an anticancer agent.
  • Neuroprotection in Animal Models : Animal studies have demonstrated that administration of Compound A can significantly improve cognitive function in models of Alzheimer's disease, suggesting its role as a neuroprotective agent.

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